3-amino-N-(2-chlorophenyl)-4-(1-pyrrolidinyl)benzenesulfonamide
Overview
Description
3-amino-N-(2-chlorophenyl)-4-(1-pyrrolidinyl)benzenesulfonamide, commonly known as CP-465,022, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which are believed to have a role in various neurological and psychiatric disorders.
Scientific Research Applications
Anticancer Activity
Research on sulfonamide derivatives, including compounds structurally related to 3-amino-N-(2-chlorophenyl)-4-(1-pyrrolidinyl)benzenesulfonamide, highlights their potential in anticancer therapy. For instance, specific sulfonamide derivatives have been evaluated for their in vitro anticancer activity against various cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. These compounds demonstrated significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, mediated possibly through the activation of p38 and ERK phosphorylation, which are critical pathways in cancer cell apoptosis (Cumaoğlu et al., 2015). Furthermore, novel indenopyridine derivatives bearing the sulfonamide moiety have shown potent in vitro anticancer activity against the MCF7 breast cancer cell line, with some compounds demonstrating higher potency than reference drugs (Ghorab & Al-Said, 2012).
Antimicrobial Activity
Sulfonamide compounds also exhibit antimicrobial properties. A study on N-pyridin-3-yl-benzenesulfonamide revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli. This suggests the potential of sulfonamide derivatives in developing new antimicrobial agents (Ijuomah et al., 2022).
Enzyme Inhibition
Another area of application is in enzyme inhibition, which is crucial for developing drugs targeting specific metabolic pathways. For example, compounds with a sulfonamide moiety have been studied for their inhibitory activity against carbonic anhydrase isoforms, demonstrating promising results for potential therapeutic applications in conditions where enzyme activity modulation is beneficial (Aimene et al., 2019).
properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)-4-pyrrolidin-1-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-13-5-1-2-6-15(13)19-23(21,22)12-7-8-16(14(18)11-12)20-9-3-4-10-20/h1-2,5-8,11,19H,3-4,9-10,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBHQKTURGGOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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